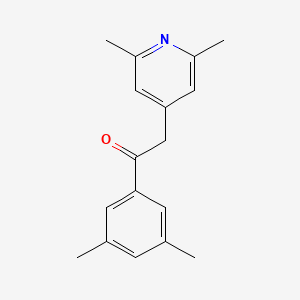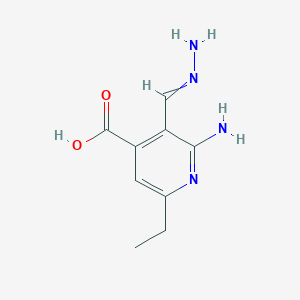![molecular formula C19H31NO B12572309 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine CAS No. 184652-74-2](/img/structure/B12572309.png)
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing piperidine rings are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine typically involves the reaction of 4-(Hexyloxy)benzaldehyde with piperidine in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity .
Análisis De Reacciones Químicas
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its structural similarity to natural products.
Medicine: Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic properties.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes in the body, leading to its pharmacological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
4-{2-[4-(Hexyloxy)phenyl]ethyl}piperidine can be compared with other piperidine derivatives, such as:
4-{2-[4-(Ethoxy)phenyl]ethyl}piperidine: This compound has a similar structure but with an ethoxy group instead of a hexyloxy group.
4-{2-[4-(Methoxy)phenyl]ethyl}piperidine: This compound has a methoxy group instead of a hexyloxy group.
4-{2-[4-(Butoxy)phenyl]ethyl}piperidine: This compound has a butoxy group instead of a hexyloxy group.
The uniqueness of this compound lies in its specific functional group, which can influence its chemical reactivity and biological activity .
Propiedades
Número CAS |
184652-74-2 |
|---|---|
Fórmula molecular |
C19H31NO |
Peso molecular |
289.5 g/mol |
Nombre IUPAC |
4-[2-(4-hexoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C19H31NO/c1-2-3-4-5-16-21-19-10-8-17(9-11-19)6-7-18-12-14-20-15-13-18/h8-11,18,20H,2-7,12-16H2,1H3 |
Clave InChI |
DTGNMTQVVXZMDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)CCC2CCNCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol](/img/structure/B12572255.png)
![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
amino}-2-diazonioethen-1-olate](/img/structure/B12572258.png)


![8-Chloro-3-methyl-3,4-dihydro-1H-[1,3]oxazino[3,4-a]indol-1-one](/img/structure/B12572278.png)

![[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-](/img/structure/B12572288.png)

![4-(Dibenzo[b,d]furan-2-yl)-3-(methoxycarbonyl)pent-3-enoate](/img/structure/B12572323.png)

![[1-Amino-3-(methylsulfanyl)propyl]phosphonothioic O,O-acid](/img/structure/B12572328.png)

